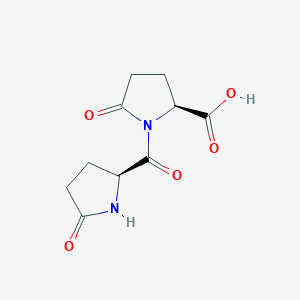
4,5-Dehydro-corticosterone 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-corticosterone 21-Acetate typically involves the dehydrogenation of corticosteroids. One common starting material is diosgenin, a naturally occurring steroid sapogenin. The process involves a series of chemical reactions, including hydroxylation and dehydrogenation, to achieve the desired structure .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often utilizes microbial transformation and enzymatic processes. These methods combine chemistry and biotechnology to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dehydro-corticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various corticosteroid derivatives, which can have different pharmacological properties .
Scientific Research Applications
4,5-Dehydro-corticosterone 21-Acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dehydro-corticosterone 21-Acetate involves binding to corticosteroid receptors, which are part of the nuclear receptor family. Upon binding, the compound modulates gene expression, leading to various physiological effects. The molecular targets include glucocorticoid and mineralocorticoid receptors, which regulate inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Corticosterone 21-Acetate: Similar in structure but lacks the dehydrogenation at the 4,5 position.
Dexamethasone 21-Acetate: Another corticosteroid derivative with different pharmacological properties.
Prednisolone: A widely used corticosteroid with similar anti-inflammatory effects.
Uniqueness: 4,5-Dehydro-corticosterone 21-Acetate is unique due to its specific dehydrogenation, which can alter its binding affinity and activity compared to other corticosteroids. This structural difference can lead to distinct pharmacological profiles and potential therapeutic applications .
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14,16-19,21,26H,4-12H2,1-3H3/t14?,16-,17-,18+,19-,21+,22-,23-/m0/s1 |
InChI Key |
YTIFPFDLNLNNEY-UBEMDZAASA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)



![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)




![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)


